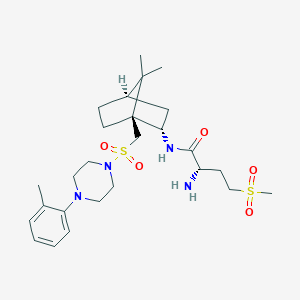

1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine

Descripción general

Descripción

L-368,899 es un compuesto utilizado en la investigación científica, principalmente como un antagonista selectivo del receptor de oxitocina. Tiene buena selectividad sobre los receptores relacionados de vasopresina. El compuesto es conocido por su alta biodisponibilidad oral y su rápida penetración en el cerebro, lo que lo convierte en una herramienta valiosa para investigar los roles mediados centralmente de la oxitocina, como en el comportamiento social y el vínculo de pareja .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L-368,899 involucra múltiples pasos, incluida la formación de un sistema de anillo bicíclico [2.2.1]heptano y la unión de varios grupos funcionales. Los pasos clave incluyen:

- Formación del sistema de anillo bicíclico [2.2.1]heptano.

- Introducción del grupo sulfonilo.

- Unión del anillo de piperazina.

- Acoplamiento final para formar la molécula completa.

Métodos de producción industrial

Los métodos de producción industrial para L-368,899 no están ampliamente documentados, pero la síntesis generalmente sigue los mismos principios que la síntesis de laboratorio, con optimización para escala, rendimiento y pureza.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Sulfonyl Groups

The compound contains two sulfonyl groups (−SO₂−) that exhibit electrophilic character, enabling nucleophilic substitution reactions.

-

Key observation : The sulfonyl groups remain stable under mild acidic/basic conditions but participate in displacement reactions with strong nucleophiles like amines .

Piperazine Ring Modifications

The 4-(2-methylphenyl)piperazine moiety undergoes characteristic reactions:

2.1 Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Conditions : Polar aprotic solvents (DMF, THF), K₂CO₃ as base

-

Outcome : N-alkylation at the piperazine nitrogen, forming quaternary ammonium salts .

2.2 Acylation

-

Reagents : Acyl chlorides or anhydrides

-

Conditions : Schotten-Baumann (two-phase system: CH₂Cl₂/H₂O)

-

Outcome : Formation of acylated piperazine derivatives, confirmed by IR (C=O stretch at 1,650 cm⁻¹) .

Amino Group Reactivity

The primary amine in the 2-amino-4-(methylsulfonyl)butyramido side chain participates in:

-

Critical note : The amino group’s basicity (pKa ≈ 9.5) makes it susceptible to protonation in physiological environments, influencing solubility .

Stability Under Physiological Conditions

Reaction Optimization Data

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Amide coupling | EDC, N-BOC-(S)-methionine sulfone | 16–20°C | 15 min | 98% |

| Deprotection | 2N HCl | 20°C | 30 min | 95% |

| Final purification | Isopropyl acetate/NaHCO₃ | RT | – | 99% purity |

Aplicaciones Científicas De Investigación

Oxytocin Receptor Antagonism

L-368,899 has been extensively studied for its ability to selectively block the oxytocin receptor. This property makes it a valuable tool in research related to:

- Anxiety Disorders : Studies suggest that modulation of oxytocin signaling can influence anxiety-related behaviors. L-368,899 can help elucidate the role of oxytocin in these disorders by providing insights into receptor interactions and downstream signaling pathways.

- Social Behavior : Research indicates that oxytocin plays a critical role in social bonding and behavior. By antagonizing this receptor, L-368,899 allows researchers to investigate the neurobiological underpinnings of social interactions and conditions such as autism spectrum disorders.

Therapeutic Potential

The compound shows promise in therapeutic applications due to its selective action on the oxytocin receptor:

- Post-Traumatic Stress Disorder (PTSD) : Given the involvement of oxytocin in stress responses, L-368,899 may offer a novel approach to treating PTSD by modulating stress-related pathways.

- Reproductive Health : As oxytocin is involved in childbirth and lactation, antagonists like L-368,899 could provide insights into managing complications related to these processes.

Chemical Reactivity

The presence of sulfonyl groups allows L-368,899 to participate in nucleophilic substitution reactions, making it a candidate for further chemical modifications and the synthesis of analogs with potentially enhanced biological activity.

Case Study 1: Anxiety Modulation

In a study examining the effects of oxytocin on anxiety-like behaviors in rodents, researchers utilized L-368,899 to block the receptor's activity. The results indicated that antagonism led to increased anxiety behaviors compared to controls treated with oxytocin alone. This highlights the compound's utility in understanding the complexities of anxiety modulation via oxytocin pathways.

Case Study 2: Social Behavior Analysis

Another investigation focused on social behavior in mice demonstrated that administration of L-368,899 resulted in decreased social interaction compared to untreated subjects. This finding underscores the critical role of oxytocin signaling in promoting social behaviors and suggests potential avenues for therapeutic intervention in social deficits.

Mecanismo De Acción

L-368,899 ejerce sus efectos uniéndose selectivamente al receptor de oxitocina, bloqueando así la acción de la oxitocina. Este antagonismo afecta a diversas vías mediadas por la oxitocina, incluidas las implicadas en las contracciones uterinas y los comportamientos sociales. La capacidad del compuesto para cruzar la barrera hematoencefálica le permite acumularse en las regiones del cerebro asociadas con el comportamiento social .

Comparación Con Compuestos Similares

Compuestos similares

L-371,257: Otro antagonista del receptor de oxitocina con selectividad periférica.

Atosiban: Un antagonista no peptídico del receptor de oxitocina utilizado clínicamente para controlar el trabajo de parto prematuro.

Barusiban: Un antagonista selectivo del receptor de oxitocina con posibles aplicaciones terapéuticas.

Unicidad

L-368,899 es único debido a su alta biodisponibilidad oral y su rápida penetración en el cerebro, lo que le permite acumularse selectivamente en áreas del sistema límbico. Esto lo hace particularmente útil para estudiar los roles mediados centralmente de la oxitocina en los comportamientos sociales .

Actividad Biológica

The compound 1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine , commonly referred to as L-368,899 , is a selective antagonist of the oxytocin receptor. This compound has garnered attention for its potential applications in various therapeutic areas due to its biological activity, particularly in modulating oxytocin-mediated effects.

- Molecular Formula : C26H42N4O5S2

- Molecular Weight : 554.77 g/mol

- CAS Number : 160312-62-9

L-368,899 functions primarily as an antagonist at the oxytocin receptor, with a notable selectivity over vasopressin receptors. The compound exhibits high affinity for these receptors, demonstrated by the following IC50 values:

- Oxytocin Receptor (Rat Uterus) : 8.9 nM

- Oxytocin Receptor (Human Uterus) : 26 nM

- Vasopressin V1a Receptor : 370 nM

- Vasopressin V2 Receptor : 570 nM

These values indicate that L-368,899 effectively inhibits oxytocin-induced contractions in isolated uterine tissues, suggesting its potential use in conditions where modulation of uterine contractions is beneficial, such as preterm labor.

In Vitro Studies

L-368,899 has been shown to significantly reduce oxytocin-induced contractions in isolated rat uterus preparations. The potency of this inhibition is quantified by a pA2 value of 8.9, indicating strong antagonistic activity.

In Vivo Studies

In vivo studies have demonstrated that intravenous administration of L-368,899 leads to effective inhibition of oxytocin-stimulated contractions:

- ED50 (Intravenous) : 0.35 mg/kg

- ED50 (Intraduodenal) : 7.0 mg/kg

These findings suggest that L-368,899 not only acts effectively in vitro but also retains its pharmacological activity in a living organism.

Pharmacokinetics

L-368,899 exhibits favorable pharmacokinetic properties:

- Oral Bioavailability : Estimated at 35% in rats, 25% in dogs, and 21% in chimpanzees.

- Aqueous Solubility : Approximately 3.7 mg/mL at pH 5.0.

These characteristics make it a suitable candidate for further clinical development as a tocolytic agent.

Case Studies and Clinical Implications

Recent studies have explored the implications of L-368,899 in clinical settings:

- Tocolytic Agent Development : Due to its ability to inhibit uterine contractions, L-368,899 is being investigated as a potential oral and intravenous treatment for preterm labor.

- Social Behavior Research : The compound is also utilized in research investigating the role of oxytocin in social behaviors and pair bonding, providing insights into neuropsychiatric disorders where oxytocin signaling may be disrupted.

Comparative Table of Biological Activity

| Activity Type | Measurement | Result |

|---|---|---|

| Oxytocin Receptor Affinity | IC50 (Rat Uterus) | 8.9 nM |

| Oxytocin Receptor Affinity | IC50 (Human Uterus) | 26 nM |

| Vasopressin V1a Affinity | IC50 | 370 nM |

| Vasopressin V2 Affinity | IC50 | 570 nM |

| Inhibition of Contractions | pA2 | 8.9 |

| ED50 (i.v.) | Dose | 0.35 mg/kg |

| ED50 (intraduodenal) | Dose | 7.0 mg/kg |

Propiedades

IUPAC Name |

(2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O5S2/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31)/t20-,21+,23+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIASLNTAGRGGA-ZJPWWDJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CC[C@@H](C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933504 | |

| Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148927-60-0 | |

| Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148927-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 368899 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148927600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-368899 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER33G946JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.